molecular formula C14H12N6O2 B14009888 Methyl 4,7-diamino-2-phenylpteridine-6-carboxylate CAS No. 19148-20-0

Methyl 4,7-diamino-2-phenylpteridine-6-carboxylate

Cat. No.: B14009888
CAS No.: 19148-20-0
M. Wt: 296.28 g/mol
InChI Key: QFESFQFUCZCTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,7-diamino-2-phenylpteridine-6-carboxylate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the pteridine family, which is characterized by a fused ring system containing both nitrogen and carbon atoms. The presence of amino groups and a carboxylate ester makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,7-diamino-2-phenylpteridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with pteridine derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,7-diamino-2-phenylpteridine-6-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the amino groups, leading to different functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pteridines, which can be further utilized in different applications.

Scientific Research Applications

Methyl 4,7-diamino-2-phenylpteridine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4,7-diamino-2-phenylpteridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound with a similar fused ring structure.

    Folic Acid: A related compound with a pteridine ring, known for its role in biological processes.

    Methotrexate: A pteridine derivative used as a chemotherapy agent.

Uniqueness

Methyl 4,7-diamino-2-phenylpteridine-6-carboxylate is unique due to its specific functional groups, which provide distinct chemical reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

19148-20-0

Molecular Formula

C14H12N6O2

Molecular Weight

296.28 g/mol

IUPAC Name

methyl 4,7-diamino-2-phenylpteridine-6-carboxylate

InChI

InChI=1S/C14H12N6O2/c1-22-14(21)9-11(16)19-13-8(17-9)10(15)18-12(20-13)7-5-3-2-4-6-7/h2-6H,1H3,(H4,15,16,18,19,20)

InChI Key

QFESFQFUCZCTIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(N=C(N=C2N=C1N)C3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.